molecular formula C9H10N2O2 B076587 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- CAS No. 13530-95-5

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-

Cat. No.: B076587
CAS No.: 13530-95-5
M. Wt: 178.19 g/mol
InChI Key: KLNRUMOPNATILS-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-, also known as 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-, is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13132. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Features

The chemical compound "3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-" and its derivatives have been extensively studied for their synthesis and structural features. These studies involve the synthesis of various pyridine derivatives, including the said compound, and analyzing their structural aspects through different spectroscopic techniques. The synthesized compounds have been structurally characterized using methods such as IR, NMR, X-ray diffraction, and electronic spectroscopy. The optical properties of these compounds have been explored through UV–vis absorption and fluorescence spectroscopy, revealing significant insights into their structural and optical characteristics (Cetina et al., 2010), (Jukić et al., 2010).

Reactivity and Derivative Formation

The compound exhibits interesting reactivity patterns, leading to the formation of various derivatives. Studies have detailed the synthesis of new series of pyridine and fused pyridine derivatives, highlighting the compound's versatility in forming structurally diverse derivatives. These studies underscore the compound's role in the synthesis of complex molecular structures, making it a valuable building block in organic synthesis (Al-Issa, 2012).

Applications in Material Science

Optical and Electronic Properties

The derivatives of the compound have been investigated for their optical and electronic properties. Studies have explored the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, detailing their polycrystalline nature, optical energy gaps, and diode characteristics. These findings are crucial for understanding the potential applications of these compounds in optoelectronics and material science (Zedan et al., 2020).

Mechanism of Action

Target of Action

The primary target of 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Biochemical Pathways

The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with its targets leads to changes in these pathways, potentially altering cellular functions and contributing to various physiological and pathological processes.

Result of Action

The compound exhibits potent activities against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it also significantly inhibited the migration and invasion of 4T1 cells .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- involves the conversion of 2-cyano-4,6-dimethyl-1,2-dihydropyridine-3-carboxaldehyde to the desired product through a series of reactions.", "Starting Materials": ["2-cyano-4,6-dimethyl-1,2-dihydropyridine-3-carboxaldehyde", "methanol", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate"], "Reaction": ["Step 1: Reduction of 2-cyano-4,6-dimethyl-1,2-dihydropyridine-3-carboxaldehyde using sodium borohydride and methanol to yield 2-cyano-4,6-dimethyl-1,2-dihydropyridine-3-carboxylic acid methyl ester.", "Step 2: Conversion of the methyl ester to the corresponding acid using sodium hydroxide and hydrochloric acid.", "Step 3: Cyclization of the acid to form 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- using acetic acid and water.", "Step 4: Extraction of the product using ethyl acetate and purification." ] }

CAS No.

13530-95-5

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-(methoxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C9H10N2O2/c1-6-3-7(5-13-2)8(4-10)9(12)11-6/h3H,5H2,1-2H3,(H,11,12)

InChI Key

KLNRUMOPNATILS-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C(=N1)O)C#N)COC

SMILES

CC1=CC(=C(C(=O)N1)C#N)COC

Canonical SMILES

CC1=CC(=C(C(=O)N1)C#N)COC

6339-38-4

Pictograms

Corrosive; Irritant

Synonyms

2-methyl-4-methoxymethyl-5-cyano-6-oxypyridine

Origin of Product

United States

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